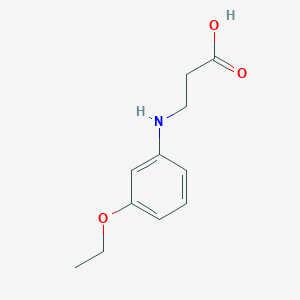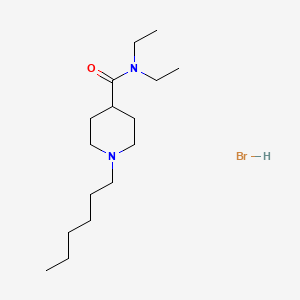
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide typically involves the reaction of 1-hexylpiperidine with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound is believed to interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Decyl-3-(N,N-diethylcarbamoyl)piperidine: Similar structure with a longer alkyl chain.
1-Hexyl-3-(N,N-dimethylcarbamoyl)piperidine: Similar structure with different carbamoyl substituents.
1-Hexyl-3-(N,N-diethylcarbamoyl)pyrrolidine: Similar structure with a different heterocyclic ring.
Uniqueness
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide is unique due to its specific combination of a hexyl group and a diethylcarbamoyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1030-38-2 |
|---|---|
Molecular Formula |
C16H33BrN2O |
Molecular Weight |
349.35 g/mol |
IUPAC Name |
N,N-diethyl-1-hexylpiperidine-4-carboxamide;hydrobromide |
InChI |
InChI=1S/C16H32N2O.BrH/c1-4-7-8-9-12-17-13-10-15(11-14-17)16(19)18(5-2)6-3;/h15H,4-14H2,1-3H3;1H |
InChI Key |
HUGQZHZXKHUCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)C(=O)N(CC)CC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


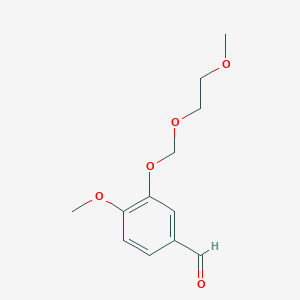
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
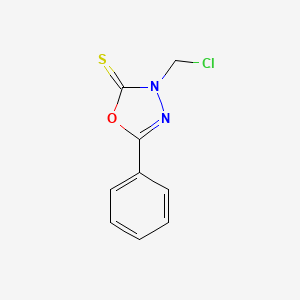
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
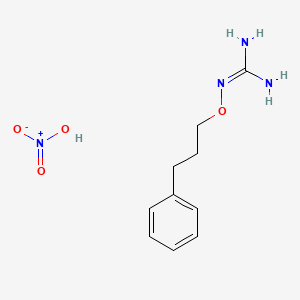
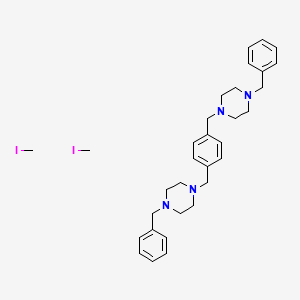

![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
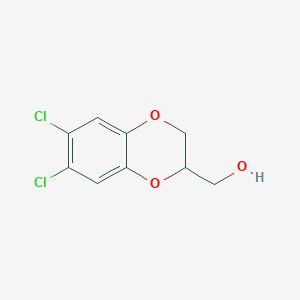
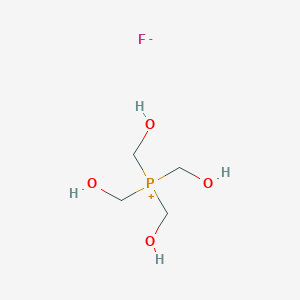
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
